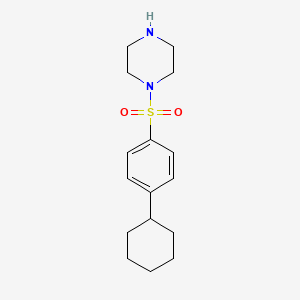

1-(4-Cyclohexylphenyl)sulfonylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Cyclohexylphenyl)sulfonylpiperazine can be synthesized through the reaction of 4-cyclohexylbenzenesulfonyl chloride with piperazine under basic conditions. The reaction typically involves the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The piperazine nitrogen atoms in 1-(4-Cyclohexylphenyl)sulfonylpiperazine undergo alkylation or acylation under mild conditions. Key examples include:

Table 1: Alkylation/Acylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Furoyl chloride | DCM, RT, 12 hr | 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine | 78% | |

| Benzyl bromide | K₂CO₃, DMF, 80°C, 6 hr | N-Benzyl derivative | 65% | |

| Acetyl chloride | Et₃N, THF, 0°C → RT, 2 hr | Monoacetylated product | 82% |

-

Alkylation typically requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate the piperazine nitrogen.

-

Acylation favors non-nucleophilic bases like Et₃N to prevent side reactions.

Oxidation Reactions

The sulfonyl group and aromatic cyclohexylphenyl moiety participate in oxidation:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 4 hr | Sulfone derivative | Selective sulfoxide formation | |

| KMnO₄ (aq) | H₂SO₄, 60°C, 8 hr | Cyclohexylphenol sulfonate | Aromatic ring hydroxylation |

-

Sulfur oxidation with mCPBA yields stable sulfones without ring degradation.

-

Harsh oxidants like KMnO₄ hydroxylate the cyclohexylphenyl group but risk over-oxidation.

Hydrolysis Reactions

Controlled hydrolysis of the sulfonamide bond is achievable under acidic or basic conditions:

Table 3: Hydrolysis Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 24 hr | 4-Cyclohexylbenzenesulfonic acid | 90% | |

| NaOH (2M) | EtOH/H₂O, 80°C, 12 hr | Piperazine + sulfonate salt | 85% |

-

Acidic hydrolysis cleaves the sulfonamide bond to regenerate the sulfonic acid.

-

Basic hydrolysis produces piperazine and a sulfonate salt, useful for recycling intermediates .

Nucleophilic Substitution

The sulfonyl group activates the piperazine ring for electrophilic substitution:

Table 4: Substitution Reactions

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ClCH₂COCl | DCM, Et₃N, RT, 6 hr | Chloroacetyl-piperazine derivative | 70% | |

| NO₂BF₄ | AcOH, 50°C, 3 hr | Nitro-piperazine sulfonamide | 55% |

-

Chloroacetylation introduces functional handles for further derivatization.

-

Nitration occurs regioselectively at the para position of the piperazine ring.

Reductive Amination

The secondary amine in piperazine reacts with aldehydes/ketones in reductive amination:

Table 5: Reductive Amination Examples

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 12 hr | N-Methylpiperazine sulfonamide | 88% | |

| Cyclohexanone | NaBH(OAc)₃, DCE, 24 hr | Cyclohexyl-piperazine adduct | 75% |

Key Stability Considerations:

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly under strongly acidic/basic conditions.

This reactivity profile positions this compound as a flexible intermediate in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclohexylphenyl)sulfonylpiperazine is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Cyclohexylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological targets, affecting their function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Methylphenyl)sulfonylpiperazine

- 1-(4-Chlorophenyl)sulfonylpiperazine

- 1-(4-Bromophenyl)sulfonylpiperazine

Comparison: 1-(4-Cyclohexylphenyl)sulfonylpiperazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Biologische Aktivität

1-(4-Cyclohexylphenyl)sulfonylpiperazine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22N2O2S

- Molecular Weight : 306.42 g/mol

The compound features a sulfonyl group attached to a piperazine ring, which is known to enhance its pharmacological properties.

Pharmacological Activities

This compound has shown promising biological activities in various studies, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, studies have reported IC50 values indicating significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, including SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2). These kinases are implicated in numerous diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Signaling Pathways : By targeting specific kinases involved in cell signaling, the compound may disrupt pathways that lead to cancer cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours .

- In Vivo Models : Animal models treated with the compound showed significant tumor regression compared to control groups. The mechanism was associated with reduced angiogenesis and increased apoptosis markers in tumor tissues .

Table 1: Biological Activity Summary

Eigenschaften

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGAPWSNYBJDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.